Acifluorfen-metilo

Descripción general

Descripción

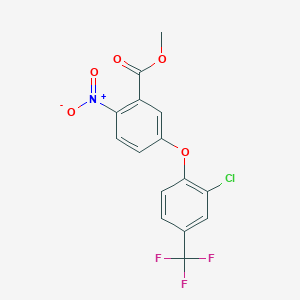

Acifluorfen-metilo es un compuesto químico utilizado principalmente como herbicida post-emergente. Es conocido por su efectividad contra las malezas de hoja ancha y las gramíneas. El compuesto se usa típicamente en su forma de sal sódica y es altamente soluble en agua. This compound es un derivado del acifluorfen y es reconocido por sus propiedades de fotoblanqueo, que interrumpen el proceso fotosintético en las plantas .

Aplicaciones Científicas De Investigación

Acifluorfen-metilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de acción herbicida y el fotoblanqueo.

Biología: El compuesto se emplea en la investigación sobre fisiología vegetal y los efectos de los herbicidas sobre el metabolismo de las plantas.

Medicina: Si bien no se utiliza directamente en medicina, su mecanismo de acción proporciona información sobre el desarrollo de fármacos que se dirigen a vías similares.

Mecanismo De Acción

Acifluorfen-metilo ejerce sus efectos herbicidas inhibiendo la enzima protoporfirinógeno oxidasa. Esta enzima es crucial para la síntesis de clorofila en las plantas. La inhibición conduce a la acumulación de protoporfirina IX, un compuesto fototóxico que causa daño a la membrana celular cuando se expone a la luz. Esto da como resultado el fotoblanqueo y la muerte eventual de la planta .

Análisis Bioquímico

Biochemical Properties

Acifluorfen-methyl plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (Protox) . This enzyme is crucial for the biosynthesis of heme and chlorophyll. By inhibiting Protox, Acifluorfen-methyl causes the accumulation of protoporphyrin IX, a precursor of chlorophyll and heme . This accumulation leads to the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to the death of the target weeds . The interaction between Acifluorfen-methyl and Protox is a key aspect of its herbicidal activity.

Cellular Effects

Acifluorfen-methyl has profound effects on various types of cells and cellular processes. In nonchlorophyllous soybean cells, it causes the accumulation of tetrapyrroles, which are intermediates in the biosynthesis of chlorophyll and heme . This accumulation leads to photooxidative damage, resulting in cell death . Additionally, Acifluorfen-methyl affects cell signaling pathways, gene expression, and cellular metabolism by inducing the production of ROS . These ROS can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and viability.

Molecular Mechanism

The molecular mechanism of Acifluorfen-methyl involves the inhibition of protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll and heme . By binding to the active site of Protox, Acifluorfen-methyl prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates ROS . These ROS cause oxidative damage to cellular components, leading to cell death. The inhibition of Protox by Acifluorfen-methyl is a critical step in its herbicidal action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acifluorfen-methyl change over time. Studies have shown that the herbicide inhibits root elongation in soybean seedlings after 48 hours of exposure, with a more pronounced effect observed after 96 hours . The stability and degradation of Acifluorfen-methyl also play a role in its long-term effects on cellular function. Over time, the accumulation of ROS and the resulting oxidative damage can lead to significant cellular dysfunction and death . These temporal effects highlight the importance of understanding the dynamics of Acifluorfen-methyl’s action in laboratory settings.

Dosage Effects in Animal Models

The effects of Acifluorfen-methyl vary with different dosages in animal models. In mice, high doses of Acifluorfen-methyl (2500 ppm) have been shown to induce liver injury and promote tumor development . The herbicide’s hepatotoxic effects are mediated by the constitutive androstane receptor (CAR), which plays a crucial role in the development of liver tumors in response to certain chemicals . Lower doses of Acifluorfen-methyl may have less severe effects, but the potential for toxicity and adverse effects remains a concern. Understanding the dosage effects of Acifluorfen-methyl is essential for assessing its safety and efficacy in animal models.

Metabolic Pathways

Acifluorfen-methyl is involved in several metabolic pathways, primarily related to its detoxification and bioactivation. In plants, the herbicide is metabolized through a three-phase process involving oxidation, reduction, and hydrolysis . These reactions convert Acifluorfen-methyl into less toxic compounds, which are then conjugated with molecules such as glutathione or amino acids . The final phase involves the formation of secondary conjugates or insoluble bound residues, which are excreted from the plant . The metabolic pathways of Acifluorfen-methyl are crucial for its selectivity and effectiveness as a herbicide.

Transport and Distribution

The transport and distribution of Acifluorfen-methyl within cells and tissues are essential for its herbicidal activity. The herbicide is absorbed by plant leaves and translocated to the target site, where it inhibits Protox . Environmental factors such as temperature and light can influence the uptake and distribution of Acifluorfen-methyl . For example, higher temperatures can alter the composition of the plant cuticle, affecting the herbicide’s penetration and translocation . Understanding the transport and distribution of Acifluorfen-methyl is critical for optimizing its application and efficacy.

Subcellular Localization

Acifluorfen-methyl’s subcellular localization is primarily within the chloroplasts, where it inhibits Protox . The enzyme is located in the inner membrane of the chloroplast, and the herbicide’s binding to Protox prevents the synthesis of chlorophyll . This localization is essential for the herbicide’s mode of action, as it ensures that Acifluorfen-methyl targets the site of chlorophyll biosynthesis. Additionally, the subcellular localization of Acifluorfen-methyl may involve specific targeting signals or post-translational modifications that direct it to the chloroplasts .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de acifluorfen-metilo involucra varios pasos clave. Los pasos finales incluyen una condensación de Ullmann entre 2-cloro-4-trifluorometilfenol y 2-nitro-5-fluorobenzonitrilo. Este intermedio se hidroliza luego usando ácido bromhídrico en ácido acético como solvente .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se formula luego en varios productos herbicidas para uso agrícola .

Análisis De Reacciones Químicas

Tipos de Reacciones

Acifluorfen-metilo experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos.

Reducción: Puede reducirse en condiciones específicas para producir diferentes productos.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos nitro y cloro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Reactivos como hidróxido de sodio y varios solventes orgánicos facilitan las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen acifluorfen-amina, acifluorfen-acetamida y des-carboxi-acifluorfen. Estos metabolitos se analizan a menudo utilizando técnicas de cromatografía líquida de alta resolución (HPLC) y cromatografía de gases (GC) .

Comparación Con Compuestos Similares

Compuestos Similares

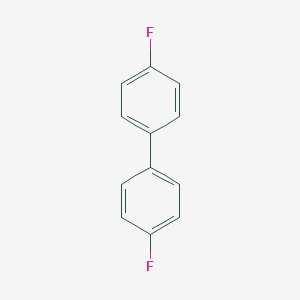

Acifluorfen: El compuesto padre del acifluorfen-metilo, utilizado en aplicaciones similares.

Fomesafen: Otro herbicida de éter difenílico con un mecanismo de acción similar.

Bifenox: Un análogo estructural con un grupo COOCH₃ adyacente al grupo nitro

Unicidad

This compound es único debido a su alta solubilidad en agua y su efectividad a concentraciones más bajas en comparación con compuestos similares. Su capacidad para causar fotoblanqueo lo hace particularmente efectivo contra una amplia gama de malezas .

Propiedades

IUPAC Name |

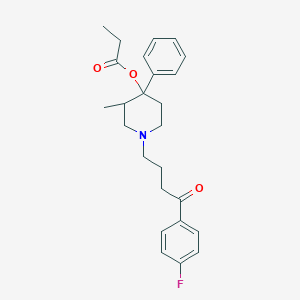

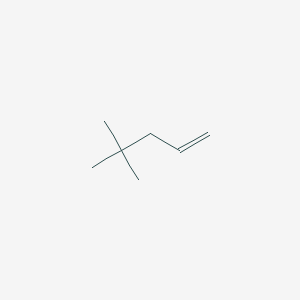

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGMXAFUHVRQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041583 | |

| Record name | Acifluorfen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-67-7 | |

| Record name | Acifluorfen-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIFLUORFEN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of acifluorfen-methyl in plants?

A1: Acifluorfen-methyl targets the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll and heme. [, , , , , ]

Q2: How does acifluorfen-methyl affect Protox activity?

A2: Acifluorfen-methyl acts as a potent inhibitor of Protox. [, , , , , ] This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX.

Q3: What are the downstream consequences of Protox inhibition by acifluorfen-methyl?

A3: Protoporphyrinogen IX, in the presence of light and oxygen, is rapidly oxidized to protoporphyrin IX, a photodynamic molecule. [, , , , , , , , , , ] This accumulation of protoporphyrin IX triggers the formation of reactive oxygen species (ROS) which cause damage to cell membranes, ultimately leading to plant death. [, , , , , , , , , ]

Q4: Is light essential for the herbicidal activity of acifluorfen-methyl?

A4: Yes, light is absolutely required for the herbicidal activity of acifluorfen-methyl. [, , , , , , , , , , , , ] The accumulated protoporphyrin IX requires light activation to generate the ROS responsible for cellular damage.

Q5: Are there specific plant pigments involved in the light-activation of acifluorfen-methyl?

A5: Research suggests that carotenoids, and potentially a xanthophyll, play a crucial role in the light-activation mechanism of acifluorfen-methyl. [, , , ] Studies with various chlorophyllous mutants indicate that these pigments are involved in the herbicide's toxicity.

Q6: Does inhibiting carotenoid biosynthesis affect acifluorfen-methyl activity?

A6: Yes, pretreating seedlings with fluridone, a carotenoid biosynthesis inhibitor, provides protection against acifluorfen-methyl injury. [] This further supports the involvement of carotenoids in the light-activation process.

Q7: How rapid is the cellular damage caused by acifluorfen-methyl after light exposure?

A7: Following light exposure, significant increases in membrane permeability, as measured by ion efflux, can be detected within 10 to 15 minutes of acifluorfen-methyl treatment. [, ] This indicates rapid membrane disruption after the light-dependent activation of the herbicide.

Q8: What specific types of cellular damage are observed after acifluorfen-methyl treatment?

A8: Electron microscopy studies reveal significant structural damage to the chloroplast envelope, tonoplast (vacuolar membrane), and plasma membrane in acifluorfen-methyl treated tissues. [] This damage is consistent with the observed increase in membrane permeability and leakage.

Q9: Is there evidence of lipid peroxidation in acifluorfen-methyl treated tissues?

A9: Yes, significant increases in thiobarbituric acid-reacting materials (TBARS), indicative of lipid peroxidation, are detectable within 1 to 2 hours of light exposure in acifluorfen-methyl treated cotyledons. [] This finding further supports the role of ROS in acifluorfen-methyl induced cellular damage.

Q10: Does oxygen play a role in acifluorfen-methyl toxicity?

A10: Yes, acifluorfen-methyl toxicity is reduced in oxygen-deficient atmospheres. [, , ] This supports the involvement of oxygen in the ROS generation pathway triggered by the herbicide.

Q11: Can antioxidants protect against acifluorfen-methyl induced damage?

A11: Yes, pretreatment with α-tocopherol, a potent antioxidant, can protect against acifluorfen-methyl induced injury. [, ] This further supports the role of ROS in the herbicide's mode of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)](/img/structure/B165710.png)

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)